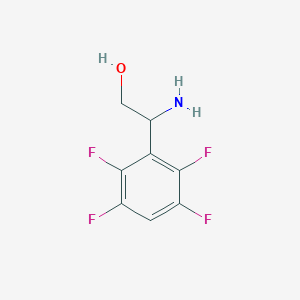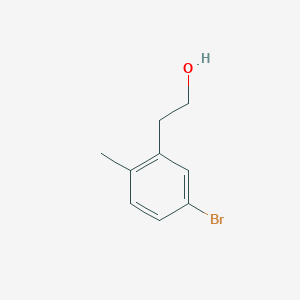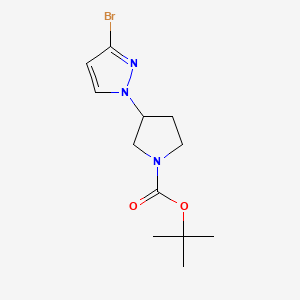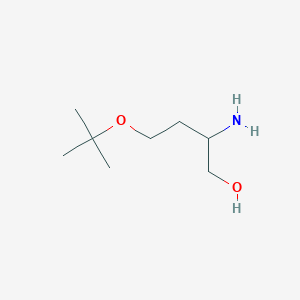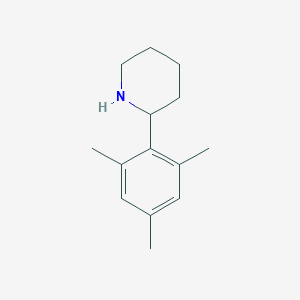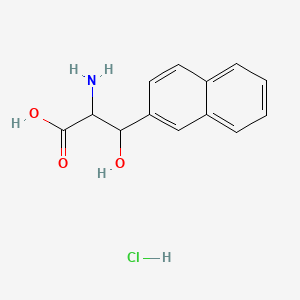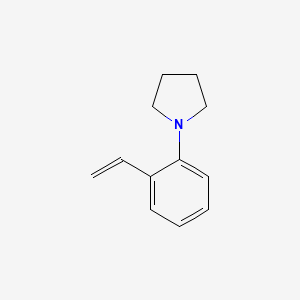
1-(2-Ethenylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethenylphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 2-ethenylphenyl group. Pyrrolidines are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
The synthesis of 1-(2-Ethenylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often utilize these synthetic routes under optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Ethenylphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions with alkyl halides can produce N-substituted pyrrolidines
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Alkyl halides
Aplicaciones Científicas De Investigación
1-(2-Ethenylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products
Mecanismo De Acción
The mechanism of action of 1-(2-Ethenylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to enantioselective proteins, leading to different biological profiles. This binding can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2-Ethenylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a lactam structure and exhibits different chemical reactivity and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Propiedades
Número CAS |
83725-18-2 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1-(2-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2 |
Clave InChI |
YJKOOXFXVMNVGC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
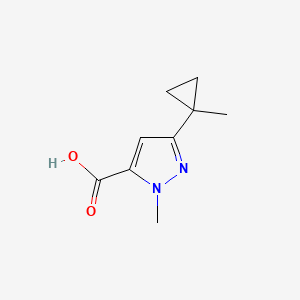
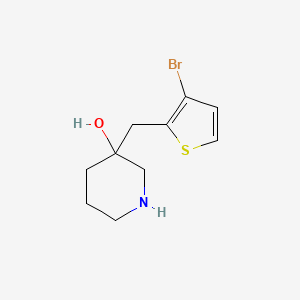
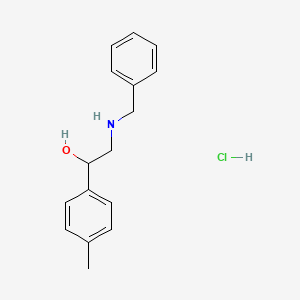
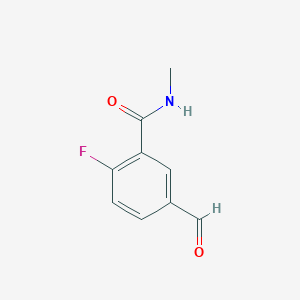
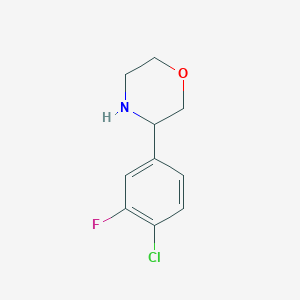
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
